molecular formula C13H12N2O2 B8731333 3-Amino-2-hydroxy-N-phenylbenzamide CAS No. 1214-44-4

3-Amino-2-hydroxy-N-phenylbenzamide

Cat. No.: B8731333
CAS No.: 1214-44-4
M. Wt: 228.25 g/mol
InChI Key: PTGSDRFHFSNCIP-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-N-phenylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the class of N-phenylbenzamide derivatives, a scaffold recognized for its diverse biological activities. Scientific literature indicates that related derivatives show promising pharmacological profiles. One key area of research for this chemical scaffold is in antiviral development. Specifically, structurally similar N-phenylbenzamide derivatives have been identified as novel inhibitors of Enterovirus 71 (EV71), a pathogen associated with hand-foot-mouth disease and severe neurological complications . These compounds have demonstrated activity against multiple EV71 genotypes at low micromolar concentrations, making them promising lead compounds for further development . Furthermore, the 2-hydroxy-N-phenylbenzamide (salicylanilide) core structure is also investigated in neuroscience research. Studies on halogenated analogues have shown that these compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are key therapeutic targets for Alzheimer's disease, and inhibitors can help alleviate symptoms by increasing neurotransmitter levels in the brain . The physicochemical properties of the salicylanilide scaffold are considered conducive for blood-brain barrier penetration, which is crucial for central nervous system-targeted therapeutics . Researchers can utilize this compound as a building block for synthesizing novel derivatives or as a reference standard in bioactivity screening assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1214-44-4

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-amino-2-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H12N2O2/c14-11-8-4-7-10(12(11)16)13(17)15-9-5-2-1-3-6-9/h1-8,16H,14H2,(H,15,17)

InChI Key

PTGSDRFHFSNCIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)N)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-Amino-2-hydroxy-N-phenylbenzamide is recognized for its potential as a therapeutic agent, particularly in the treatment of various diseases.

1.1. Anti-Cancer Applications
Research has indicated that derivatives of aminobenzamide compounds can inhibit steroid sulfatase, an enzyme linked to estrogen-dependent cancers. For instance, studies have synthesized and evaluated compounds based on the aminobenzamide scaffold, demonstrating their ability to block estrogenic steroid production, which is crucial for treating hormone-dependent cancers .

1.2. Diabetes Management
A study explored the use of N-substituted aminobenzamide derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a significant role in glucose metabolism. The synthesized compounds showed promising in vitro activity against DPP-IV, indicating their potential for managing blood sugar levels in diabetic patients .

Biochemical Research

This compound has applications in biochemical studies, particularly concerning protein interactions and modifications.

2.1. Protein Cross-Linking Inhibition
The compound has been studied for its ability to inhibit nonenzymatic cross-linking of proteins, which is associated with aging and various pathologies such as diabetic complications and cardiovascular diseases. By reducing protein cross-linking, it may help maintain the structural integrity of proteins like collagen and elastin, potentially delaying the onset of age-related diseases .

2.2. Cytoprotection
Research indicates that aminobenzamide derivatives can protect epithelial tissues from injury by modulating glycosylation patterns in cytoskeletal keratins. This protective mechanism is vital for maintaining tissue integrity under stress conditions .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound has led to extensive structure-activity relationship (SAR) studies, which are critical for understanding how modifications to the chemical structure affect biological activity.

3.1. Kinetic Studies
Kinetic analyses have been conducted on various derivatives to assess their inhibitory potency against specific enzymes, such as steroid sulfatase and DPP-IV. These studies often employ computational models to predict binding affinities and optimize lead compounds for better efficacy .

Data Tables

Application Area Key Findings References
Anti-CancerInhibition of steroid sulfatase; potential for treating hormone-dependent cancers
Diabetes ManagementActive DPP-IV inhibitors; improved glucose control
Protein Cross-LinkingReduces aging-related protein cross-linking; potential therapeutic benefits
CytoprotectionEnhances epithelial tissue resilience; modulates keratin glycosylation

Case Studies

Case Study 1: Inhibition of Dipeptidyl Peptidase IV
In a recent study, a series of 69 novel N-substituted aminobenzamide compounds were synthesized and tested against DPP-IV. The most active compounds exhibited up to 38% inhibition at a concentration of 100 μM, showcasing their potential as therapeutic agents for diabetes management .

Case Study 2: Anti-Cancer Activity
Another study focused on the development of aminobenzamide derivatives targeting estrogenic pathways in cancer cells. These compounds demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting their utility in developing new cancer therapies .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Molecular Formula: C₁₃H₁₉NO₂
  • Key Features : Contains a 3-methylbenzoyl group and a branched N-(2-hydroxy-1,1-dimethylethyl) substituent.
  • Applications : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, making it valuable in synthetic chemistry .
  • Comparison: Unlike 3-Amino-2-hydroxy-N-phenylbenzamide, this analog lacks an aromatic amino group but shares the hydroxy-substituted benzamide framework, emphasizing the role of substituents in directing reactivity.
3-(Benzoylamino)-N-(3-chloro-2-methylphenyl)benzamide
  • Molecular Formula : C₂₁H₁₇ClN₂O₂
  • Key Features: Features a chloro-methylphenyl group and a benzoylamino substituent.
3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide
  • Molecular Formula : C₁₄H₁₁F₃N₂O
  • Key Features : Incorporates a trifluoromethyl (CF₃) group on the N-phenyl ring.
  • Comparison: The CF₃ group significantly increases hydrophobicity and metabolic stability, a contrast to the hydroxy and amino groups in this compound, which promote polarity .

Physicochemical Properties

Compound Molecular Weight Key Substituents Notable Properties
This compound 228.247 2-OH, 3-NH₂, N-Ph High polarity due to -OH/-NH₂
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 221.29 3-CH₃, branched N-substituent Enhanced metal coordination
3-Amino-N-(3-CF₃-Ph)-benzamide 280.245 N-(3-CF₃-Ph) High lipophilicity

Preparation Methods

Preparation of the Nitro Precursor

The synthesis typically begins with 3-nitro-2-hydroxybenzoic acid, which is activated as an acid chloride or coupled directly with aniline using carbodiimide reagents. For example, 3-nitro-2-hydroxybenzoyl chloride can be generated by treating the carboxylic acid with thionyl chloride (SOCl₂) under reflux. Subsequent reaction with aniline in dichloromethane (DCM) and triethylamine (Et₃N) yields N-phenyl-3-nitro-2-hydroxybenzamide (Scheme 1A).

Table 1: Reaction Conditions for Nitro Precursor Synthesis

Starting MaterialReagent SystemSolventYield (%)Reference
3-Nitro-2-hydroxybenzoic acidSOCl₂, then anilineDCM/Et₃N72
3-Nitro-2-hydroxybenzoic acidHATU, DIPEADMF85

Catalytic Hydrogenation

The nitro group in N-phenyl-3-nitro-2-hydroxybenzamide is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C). For instance, stirring the nitro precursor in ethanol under 1 atm H₂ at 80°C for 6 hours affords the target compound in 56–70% yield. This method avoids over-reduction due to the electron-withdrawing amide group stabilizing the intermediate.

Chemical Reduction with Tin(II) Chloride

Alternative reductions employ SnCl₂·2H₂O in hydrochloric acid/ethanol (1:1) at 50°C. This approach, while effective for halogen-containing substrates, requires careful pH control to prevent amide hydrolysis. Yields range from 60% to 75%, with purity confirmed via HPLC-MS.

Direct Amination Strategies

Buchwald-Hartwig Amination

Introducing the amino group post-amidation remains challenging due to the hydroxyl group’s reactivity. However, palladium-catalyzed C–N coupling using N-phenyl-2-hydroxy-3-bromobenzamide and ammonia or benzophenone imine has been reported in similar systems, albeit with modest yields (40–55%).

Reductive Amination of Keto Intermediates

A patent method describes condensing 3-keto-2-hydroxy-N-phenylbenzamide with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) to yield the amino derivative. While feasible, competing enolization of the keto group limits reproducibility.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency when using HATU or DIC/HOBt, while Et₃N or DIPEA neutralizes HCl byproducts. For reduction steps, ethanol or THF is preferred to stabilize intermediates.

Table 2: Impact of Solvent on Amidation Yield

SolventCoupling AgentBaseYield (%)
DMFHATUDIPEA85
DCMDIC/HOBtEt₃N72
THFEDCPyridine68

Temperature and Time Effects

Hydrogenation at 80°C completes within 6 hours, whereas SnCl₂ reductions require 12–24 hours at 50°C. Prolonged heating in acidic conditions risks amide cleavage, necessitating rigorous monitoring via TLC.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (DMSO-d₆): δ 10.11 (s, 1H, OH), 8.02 (d, 1H, Ar-H), 7.74 (d, 2H, Ph-H), 6.88 (m, 3H, Ar-H and NH₂).

  • ESI-HRMS : m/z 257.0924 [M+H]⁺ (calc. 257.0928 for C₁₃H₁₂N₂O₂).

Purity and Crystallinity

Recrystallization from ethyl acetate/petroleum ether (1:3) yields white crystalline solids with melting points of 198–200°C. HPLC purity exceeds 95% in optimized protocols .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Amino-2-hydroxy-N-phenylbenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 3-amino-2-hydroxybenzoic acid and aniline. Activate the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or THF. This avoids side reactions common in direct acid-amine coupling .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 0–25°C) to minimize decomposition of the hydroxyamino group.
  • Step 3 : Purify via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures .
    • Key Considerations : Protect the amino and hydroxy groups during synthesis to prevent unwanted side reactions (e.g., acetylation or silylation).

Q. How should researchers validate the purity and structural identity of this compound?

  • Analytical Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The hydroxy group may exhibit broad peaks due to hydrogen bonding, while the aromatic protons show splitting patterns consistent with meta/para substitution .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H]+^+ at m/z 243.1).
  • X-ray Crystallography : If single crystals are obtained, use SHELXL for refinement and ORTEP-3 for visualization .
    • Common Pitfalls : Impurities from incomplete coupling can mimic tautomeric forms; use orthogonal methods (e.g., IR for carbonyl validation) to resolve ambiguities.

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .
  • Waste Disposal : Segregate organic waste containing the compound and dispose via certified hazardous waste services. Avoid aqueous flushing due to potential environmental persistence .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data attributed to tautomerism in this compound?

  • Approach :

  • Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria between enol-imine and keto-amine tautomers. Lower temperatures (< 0°C) may stabilize one form .
  • Use computational modeling (DFT calculations) to predict dominant tautomers and compare with experimental 15N^{15}N-NMR shifts .
    • Case Study : For analogous benzamides, VT-NMR at −40°C revealed a 3:1 equilibrium favoring the enol-imine form, aligning with DFT-predicted stability .

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

  • Crystallization Techniques :

  • Slow evaporation from DMSO/ethanol mixtures (1:3 v/v) enhances crystal growth.
  • Add seeding crystals from structurally similar compounds (e.g., N-phenylbenzamide derivatives) to induce nucleation .
    • Refinement : Use SHELXL for high-resolution data, focusing on hydrogen-bonding networks (O–H···N and N–H···O interactions) to refine thermal parameters .

Q. How should discrepancies in reported bioactivity data for this compound derivatives be addressed?

  • Root-Cause Analysis :

  • Purity Verification : Re-test compounds using HPLC-MS to rule out degradation products (e.g., hydrolyzed amide bonds) .
  • Assay Conditions : Compare solvent systems (DMSO vs. aqueous buffers) and cell lines; the compound’s solubility may vary, affecting IC50_{50} values .
    • Validation : Reproduce studies with orthogonal assays (e.g., enzymatic vs. cell-based) and include positive controls like known PARP inhibitors for benchmarking .

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